1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Descripción
1-Benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a synthetic heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core. Its structure includes a benzyl group at position 1, a 4,4-dimethyloxazolidine-3-carbonyl moiety at position 2, and a methyl group at position 7. This compound is synthesized via condensation reactions between substituted pyridopyrimidine carbaldehydes and glycinate derivatives under reflux conditions in methanol with triethylamine as a catalyst.
Propiedades
IUPAC Name |
6-benzyl-5-(4,4-dimethyl-1,3-oxazolidine-3-carbonyl)-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-8-7-11-26-20(16)25-21-18(22(26)29)12-19(23(30)28-15-31-14-24(28,2)3)27(21)13-17-9-5-4-6-10-17/h4-12H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYOSIIKVZEFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5COCC5(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure includes a pyrido-pyrrolo-pyrimidinone core, which is significant for its biological interactions. The presence of the benzyl and dimethyloxazolidine groups may contribute to its activity by influencing its solubility and interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyrido-pyrrolo-pyrimidinones exhibit significant antitumor properties. A study demonstrated that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific compound has shown promise in preliminary assays targeting various cancer types, suggesting potential as an anticancer agent.
The proposed mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation. In vitro studies suggest that the compound may act as an inhibitor of certain kinases that are crucial for cancer cell survival. This inhibition leads to reduced phosphorylation of proteins involved in cell cycle regulation.
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the bioavailability and metabolism of 1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one. Initial findings indicate moderate solubility in aqueous solutions and a favorable absorption profile in animal models. Further studies are needed to elucidate its metabolic pathways and half-life.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Antitumor Effects | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. | Supports further investigation into its use as an anticancer agent. |
| Study 2 : Mechanistic Insights | Identified inhibition of the PI3K/AKT pathway as a primary mechanism. | Suggests potential for combination therapy with other targeted agents. |
| Study 3 : Pharmacokinetics | Reported rapid absorption and moderate bioavailability in rat models. | Indicates potential for therapeutic applications but requires optimization for human use. |
Comparación Con Compuestos Similares
Table 1: Structural and Molecular Features
† Molecular formula and weight for the target compound are inferred based on structural similarity to and .
Key Observations:
- The oxazolidine substituent in the target compound introduces steric hindrance and conformational rigidity, which may improve metabolic stability compared to the flexible piperazine group in the compound from .
- The benzyl group at position 1 (shared with ) is associated with aromatic π-π stacking interactions, which may influence receptor binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
